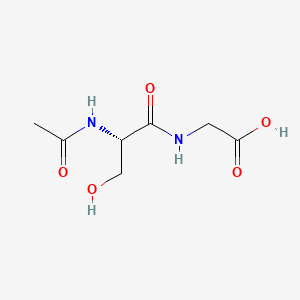

Ac-ser-gly-oh

Description

Historical Context and Evolution of Dipeptide Research

The scientific investigation of peptides dates back to the early 20th century, with pioneering work by chemists like Emil Fischer who made foundational contributions to peptide synthesis and understanding the nature of the peptide bond. numberanalytics.com Initially, dipeptides were primarily considered as the basic building blocks of larger proteins. numberanalytics.com For a period, certain cyclic dipeptides, known as diketopiperazines (DKPs), which were first discovered in 1880, were even dismissed as mere artifacts or byproducts of protein degradation. nih.gov

Over time, the perception of dipeptides has evolved dramatically. Researchers discovered that these small molecules are not just structural components but also possess distinct biological activities and are involved in various physiological processes. numberanalytics.com This realization spurred extensive research into their synthesis, properties, and functions. The development of techniques like solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis revolutionized the ability to create custom dipeptides for study. numberanalytics.com Today, dipeptides are recognized as essential metabolic intermediates and are explored for their therapeutic potential. numberanalytics.comnih.gov The study of simple dipeptide models continues to be influential, providing fundamental insights into the conformational preferences that govern the structure of complex proteins. pnas.org

Significance of N-Acetylation in Peptide Structure and Function

N-terminal acetylation, the attachment of an acetyl group (-COCH₃) to the N-terminal amino group of a peptide or protein, is one of the most common covalent modifications of proteins in eukaryotes. wikipedia.orgnih.gov This modification, which is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs), affects a vast majority of human proteins. wikipedia.orgwikipedia.org

The significance of N-acetylation is multifaceted:

Enhanced Stability: A primary function of N-acetylation is to protect peptides and proteins from proteolytic degradation by enzymes like aminopeptidases. creative-proteomics.comlifetein.com By neutralizing the positive charge at the N-terminus, acetylation can increase the metabolic stability of a peptide. lifetein.comcreative-proteomics.com

Modulation of Interactions: N-acetylation plays a critical role in mediating or preventing protein-protein interactions. creative-proteomics.comnih.gov It can also influence a protein's ability to interact with membranes and its subsequent subcellular localization. creative-proteomics.comnih.gov

Mimicking Native Proteins: Acetylated peptides more closely resemble the internal sequences of a native protein, as the charged N-terminus is blocked. lifetein.comformulationbio.com This mimicry is advantageous for in vivo and in vitro studies, potentially increasing the biological activity of synthetic peptides. lifetein.com

The process is highly regulated and essential for a wide range of cellular functions, including gene expression, cell signaling, apoptosis, and protein trafficking. creative-proteomics.comnih.gov

Ac-Ser-Gly-OH as a Model System for Studying Acetylated Peptides

Simple, terminally-blocked dipeptides like this compound serve as excellent model systems for fundamental research. cymitquimica.com By studying these small, well-defined molecules, scientists can isolate and understand the intrinsic conformational preferences of amino acid residues and the specific effects of modifications like N-acetylation, free from the complexities of a larger polypeptide chain.

Theoretical and experimental studies on N-acetylated dipeptides, such as N-acetyl-N′-methylamides of various dipeptides, have been instrumental in:

Conformational Analysis: Calculating conformational free energies to determine the most stable structures, such as β-bends. nih.gov

Understanding Intramolecular Interactions: Investigating how interactions between adjacent residues and with the solvent (hydration) influence the peptide's backbone structure. nih.govpnas.org

Spectroscopic Characterization: Using techniques like Fourier transform microwave spectroscopy and NMR to precisely determine the three-dimensional structure and the influence of side-chain interactions. uva.escyberleninka.ru For instance, studies on Ac-Ser-NH2 revealed that its conformational landscape is dominated by a specific structure stabilized by multiple intramolecular hydrogen bonds involving the serine side chain. uva.es

This compound, with its specific sequence of a polar residue (serine) and the simplest amino acid (glycine), provides a platform to study how the hydroxyl side chain of serine might interact with the peptide backbone or the acetyl group, influencing its structural preferences. cymitquimica.com

| Property | Data |

| Chemical Formula | C₇H₁₂N₂O₅ |

| Molecular Weight | 204.18 g/mol |

| CAS Number | 3244-65-3 |

| Synonyms | Acetyl-L-serylglycine |

| Structure | An acetyl group attached to the N-terminus of a seryl-glycine dipeptide. |

| Table 1: Physicochemical Properties of this compound. cymitquimica.combiosynth.com |

Broad Research Landscape of Serine and Glycine-Containing Peptides

Peptides rich in serine and glycine (B1666218) are widespread in nature and are subjects of intense research interest. These amino acids have unique properties that impart specific characteristics to peptides containing them. Glycine, with its single hydrogen atom as a side chain, provides maximal conformational flexibility, while serine's hydroxyl group offers a site for hydrogen bonding and post-translational modifications like phosphorylation.

The research landscape includes:

Structural Biology: Glycine- and serine-rich fragments are often found in flexible or disordered regions of proteins, where they play key functional roles. aip.orgresearchgate.net Molecular dynamics simulations and spectroscopic studies are used to probe the structural behavior of these peptides in solution. aip.orgresearchgate.net

Biochemical Reactivity: The hydrolysis of serine-containing peptides is an area of study, with research exploring how metal ions can promote the cleavage of the peptide bond under neutral pH conditions. acs.org

Synthetic Chemistry: Serine and glycine-containing peptides are synthesized as building blocks for more complex biomolecules. For example, peptides like Clthis compound have been synthesized for conjugation to oligonucleotides to study DNA-protein cross-links. nih.gov

Therapeutic Development: Glycine-serine-alanine repeat peptides have been investigated for their potential to ameliorate neurodegeneration in models of Alzheimer's disease, suggesting a role for such simple repeat sequences in modulating pathological protein aggregation. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSFFSREGMDONQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954193 | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-65-3 | |

| Record name | N-Acetylserylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of Ac Ser Gly Oh Systems

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like Ac-Ser-Gly-OH. These methods provide insights into electron distribution, molecular geometry, and reaction pathways at the atomic level.

Density Functional Theory (DFT) for Energetics and Proton Transfer Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a dipeptide like this compound, DFT could be employed to determine stable conformations, calculate relative energies, and map potential energy surfaces for processes such as proton transfer. For instance, studies on similar small peptides often use DFT to analyze intramolecular hydrogen bonding, which would be critical in defining the conformational landscape of this compound due to its serine hydroxyl group and peptide backbone. While general DFT applications on peptides are common, specific data on the energetics of proton transfer mechanisms within this compound are not readily found in published research.

Ab Initio Calculations for Conformational Preferences and Molecular Interactions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are considered the gold standard for accuracy in computational chemistry. google.com These calculations would be instrumental in determining the precise rotational barriers around the peptide bonds and the side-chain dihedral angles of this compound, thus revealing its preferred three-dimensional structures. Such studies on analogous dipeptides have shown that the interplay of intramolecular hydrogen bonds and steric effects dictates the population of different conformers. However, specific ab initio conformational analyses dedicated to this compound are not prominently featured in scientific databases.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, capturing their motion and interactions with the surrounding environment, such as a solvent.

Exploration of Conformational Space and Peptide Folding Pathways

MD simulations can trace the trajectory of a peptide over time, exploring its vast conformational space and identifying pathways for structural transitions, which can be considered rudimentary steps in peptide folding. For a small dipeptide like this compound, simulations could reveal the flexibility of the backbone and the serine side chain, and how these motions are influenced by the solvent. While MD is a standard tool for peptide research, specific studies detailing the folding pathways or extensive conformational sampling of this compound are not widely documented.

Analysis of Hydration Shells and Solvent-Peptide Interactions

Structure-Activity Relationship (SAR) and De Novo Design

Structure-activity relationship studies aim to correlate the chemical structure of a compound with its biological activity. In the context of de novo design, this understanding is used to create new molecules with desired functions.

While SAR studies often involve modifying a lead compound and observing the effects on its activity, computational methods can predict how structural changes might impact function. For this compound, this could involve virtually modifying the serine or glycine (B1666218) residue and calculating the resulting changes in properties like receptor binding affinity. Similarly, de novo design algorithms could potentially use fragments like seryl-glycine as building blocks for larger, functional peptides. However, specific SAR or de novo design studies centered on this compound as a primary subject are not found in the current body of scientific literature. The mention of "alanyl-seryl-glycine" in a patent related to de novo design suggests the use of similar tripeptides in constructing larger molecules, but does not provide specific computational data on the this compound dipeptide itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Potency

Mechanistic Studies of Peptide Transformations and Catalysis

Theoretical chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions involving peptides, from spontaneous degradation to enzyme-catalyzed transformations.

Nonenzymatic deamidation is a common chemical degradation pathway for peptides and proteins containing asparagine (Asn) or glutamine (Gln) residues. This reaction is highly dependent on the local peptide sequence, and computational models have been crucial in elucidating its mechanism. The rate of deamidation is significantly accelerated when an asparagine residue is followed by an amino acid with a small side chain, particularly glycine, and to a lesser extent, serine.

Computational studies using Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have detailed the reaction pathway. The process typically proceeds through a five-membered succinimide (B58015) (cyclic imide) intermediate. The reaction is initiated by a nucleophilic attack from the backbone nitrogen atom of the C-terminal neighboring residue (in this case, Glycine) on the side-chain carbonyl carbon of the asparagine. This forms a tetrahedral intermediate, which then loses ammonia (B1221849) to form the succinimide ring. This intermediate is subsequently hydrolyzed to yield a mixture of aspartic acid and isoaspartic acid products.

Serine is a central component of one of the most well-studied catalytic motifs in biochemistry: the catalytic triad (B1167595). frontiersin.org Commonly found in serine proteases, a typical triad consists of Serine, Histidine, and an acidic residue like Aspartate (Ser-His-Asp). biologists.comfrontiersin.org Theoretical investigations, primarily using ab initio molecular orbital calculations and DFT, have been instrumental in understanding how this triad functions at a quantum-mechanical level. biologists.com

These studies model the charge-relay network within the triad. The acidic residue (Asp) orients and polarizes the histidine (His), which acts as a general base, abstracting a proton from the serine's hydroxyl group. This greatly increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of a substrate peptide bond. Computational models calculate the potential energy surfaces and activation energies for these proton transfer steps, revealing that the triad environment significantly lowers the energy barrier for the reaction compared to the uncatalyzed reaction in solution. biologists.com

While glycine itself is not typically a direct member of the catalytic triad, it often plays a critical, albeit indirect, structural role in catalysis. In many serine proteases, a highly conserved "oxyanion hole" is formed by the backbone amide hydrogens of the catalytic serine and, frequently, a nearby glycine residue. Theoretical studies show that this oxyanion hole stabilizes the negative charge that develops on the substrate's carbonyl oxygen during the formation of the tetrahedral intermediate. This electrostatic stabilization of the transition state is a major contributor to the enzyme's catalytic power. Computational design studies of serine hydrolases now explicitly model and assess the geometry of both the catalytic triad and the oxyanion hole to predict catalytic efficiency. nih.govbiorxiv.org

Biochemical and Biological Roles of Serine Glycine Peptides and Metabolic Pathways

Enzymatic Interactions and Catalytic Mechanisms

Ac-Ser-Gly-OH as a Model for Enzyme-Peptide Interactions

The dipeptide this compound, along with similar small peptides, serves as a valuable tool for investigating the intricacies of enzyme-substrate interactions. The simplicity of its structure allows for detailed kinetic and structural studies of how enzymes recognize and process peptide substrates.

Studies using peptide substrates have been instrumental in mapping the substrate-binding sites of various proteases. For example, research on serine proteases like thermitase, subtilisin BPN', and proteinase K has utilized synthetic peptides to probe the specificity of their subsites. nih.gov These studies have revealed that the nature of the amino acid residues on both sides of the scissile bond significantly influences the rate of hydrolysis. nih.gov

Furthermore, the study of dipeptides such as Gly-Pro has provided insights into how these small molecules can regulate complex biological processes like collagen biosynthesis by modulating signaling pathways. mdpi.com While not directly this compound, this research highlights the principle of using simple peptides to understand larger biological systems. The interactions of dipeptides with proteins can be additive, meaning the effect of the dipeptide is similar to the sum of the effects of its individual amino acids, at least for short peptides. acs.org

Structural and Functional Roles of Serine and Glycine (B1666218) in Enzyme Active Sites

Serine and glycine, two of the simplest amino acids, play critical and diverse roles in the catalytic and structural integrity of enzyme active sites. Their unique properties contribute to the precise orchestration of biochemical reactions.

Serine's defining feature is its hydroxyl (-OH) group, which is a potent nucleophile. This characteristic is central to the function of serine proteases, a major class of enzymes that cleave peptide bonds in proteins. wikipedia.org In the active site of these enzymes, a "catalytic triad" composed of serine, histidine, and aspartic acid works in concert to facilitate catalysis. libretexts.org The histidine residue, acting as a base, abstracts a proton from the serine's hydroxyl group, which activates the serine to attack the carbonyl carbon of the substrate's peptide bond. libretexts.org This process forms a transient tetrahedral intermediate. wikipedia.org The aspartate residue helps to properly orient the histidine and stabilize the positive charge that develops on it during the reaction. libretexts.org Beyond proteases, the hydroxyl group of serine can also be phosphorylated, a key mechanism for regulating enzyme activity and signal transduction.

Glycine's small size, with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the polypeptide backbone. iris-biotech.delibretexts.org This flexibility is often crucial in the active sites of enzymes, allowing for necessary movements and rearrangements during substrate binding and catalysis. nih.gov Glycine residues can act as "hinges" that permit different domains or loops of a protein to move relative to one another. nih.gov This is particularly important in enzymes that undergo induced-fit conformational changes upon substrate binding. In some enzymes, the substitution of glycine with a bulkier amino acid can severely restrict this flexibility and impair catalytic function. nih.gov Furthermore, glycine's lack of a bulky side chain allows it to fit into sterically constrained spaces within the active site that would be inaccessible to other amino acids. libretexts.org This can be critical for the proper positioning of substrates and catalytic residues. For instance, in serine β-lactamases, substituting the catalytic serine with glycine was found to increase the enzyme's stability by relieving steric strain in the active site. osti.gov

The distinct yet complementary properties of serine and glycine—serine's chemical reactivity and glycine's conformational flexibility—make them indispensable components of many enzyme active sites, contributing to both the catalytic efficiency and the structural dynamics essential for biological function.

Influence of Glycine-Rich Linkers on Protein Domain Functionality and Stability

Glycine-rich linkers are flexible polypeptide chains that are frequently used in protein engineering to connect different functional domains. iris-biotech.denih.gov Their primary role is to provide a flexible and hydrophilic spacer that allows the connected domains to fold and function independently without steric hindrance. researchgate.netgenovis.com The high conformational flexibility of glycine, due to its minimal side chain, is a key reason for its prevalence in these linkers. iris-biotech.de

Functionality:

The flexibility of glycine-rich linkers is crucial for the functionality of multi-domain proteins. nih.gov It allows the domains to move relative to each other, which can be essential for their biological activity. For instance, in fusion proteins where two different proteins are joined, a flexible linker can ensure that both proteins can adopt their correct conformations and interact with their respective targets. nih.gov The length of the linker is also a critical factor; it must be long enough to prevent the domains from interfering with each other but not so long that it leads to undesirable interactions or instability. nih.gov

Stability:

The composition of the linker can significantly impact the stability of the entire protein. nih.govpnas.org While glycine provides flexibility, an excess of it can sometimes be detrimental to stability. nih.gov Therefore, glycine is often interspersed with other amino acids, such as serine, to optimize both flexibility and stability. genovis.com Serine residues, with their polar hydroxyl groups, can form hydrogen bonds with the surrounding aqueous environment, which helps to maintain the stability of the linker and prevent aggregation. harvard.edu The combination of glycine and serine in linkers creates a balance between flexibility and structural integrity. acs.org Studies have shown that both the length and the specific amino acid composition of the linker can be fine-tuned to maximize the stability and expression of the engineered protein. nih.govpnas.org For example, in one study on a single-chain Arc repressor, a glycine-rich linker of 19 residues was found to provide maximum equilibrium stability. nih.govpnas.org

| Linker Property | Influence on Protein | Key Amino Acids | Supporting Evidence |

|---|---|---|---|

| Flexibility | Allows independent folding and function of connected domains. nih.gov | Glycine iris-biotech.de | Glycine's minimal side chain provides high conformational freedom. iris-biotech.de |

| Stability | Prevents aggregation and ensures proper folding. harvard.edu | Serine harvard.edu | Serine's polar hydroxyl group forms stabilizing hydrogen bonds with water. harvard.edu |

| Length | Affects domain-domain interactions and overall protein stability. nih.govnih.gov | Optimized for specific protein constructs. | Studies on single-chain Arc repressor showed maximal stability with a 19-residue linker. nih.govpnas.org |

Peptide-Mediated Physiological Processes

Peptides, short chains of amino acids, are involved in a vast array of physiological processes, acting as signaling molecules, structural components, and mediators of complex biochemical reactions.

Recent research has shed light on the fascinating phenomenon of proton conduction in hydrated peptide crystals, with glycyl-serine (Gly-Ser) serving as a model system. mdpi.comresearchgate.net The study revealed that proton conductivity in these crystals is intricately linked to the presence of water molecules and the formation of hydrogen-bonded networks. mdpi.comresearchgate.net

The mechanism of proton conduction is believed to involve the cleavage and rearrangement of hydrogen bonds within hydration shells that form around the amino acid residues. mdpi.comresearchgate.net Water molecules act as the primary medium for proton transport. mdpi.com A "staircase-like" change in proton conduction was observed with increasing hydration, indicating that specific hydration levels are critical for establishing efficient proton-conducting pathways. mdpi.comresearchgate.net This suggests that proton transport is realized by the diffusion of protons through these water-mediated networks. mdpi.com

Furthermore, the concept of percolation was introduced to explain the observed increase in conductivity at a certain hydration level (n = 0.3). mdpi.comresearchgate.net This theory posits that as the number of hydrated unit cells increases, they connect to form a continuous pathway for proton conduction, much like a network of interconnected channels. mdpi.com This was the first time such a mechanism was demonstrated through a combination of proton conductivity measurements and X-ray diffraction results. mdpi.com These findings highlight the crucial role of hydration in enabling proton conduction in peptide-based materials.

The perception of sensory stimuli, such as touch and pain, can be modulated by the chemical modification of proteins and peptides within sensory neurons. google.com One such modification is acetylation, the addition of an acetyl group to a molecule.

Studies have shown that the acetylation of α-tubulin, a protein that forms microtubules, plays a role in modulating the sensation of mechanical stimuli. google.com Inhibiting the enzyme responsible for this acetylation, α-tubulin acetyltransferase (ATAT1), has been proposed as a novel approach for treating mechanical pain. google.com This suggests that the acetylation state of key proteins can influence the signaling pathways involved in sensory perception.

The structure of peptides themselves can also influence sensory perception, particularly taste. researchgate.net The bitterness of certain peptides found in food products is a well-documented phenomenon. researchgate.net The specific sequence and conformation of a peptide determine its interaction with taste receptors, leading to the perception of a particular taste.

While the direct role of this compound in sensory perception is not explicitly detailed in the provided context, the principles of peptide structure and modification influencing sensory input are well-established. Neuropeptides, for instance, are known to modulate sensory processing in the nervous system. nih.gov The acetylation of a peptide like Ser-Gly-OH could potentially alter its interaction with receptors involved in sensory pathways, thereby modulating perception. Further research would be needed to explore this specific possibility.

The reductive glycine pathway represents a seventh, and highly ATP-efficient, pathway for carbon dioxide (CO2) fixation in microorganisms. nih.govspringernature.com This metabolic route has been identified in the sulphate-reducing bacterium Desulfovibrio desulfuricans. nih.gov

In this pathway, CO2 is first reduced to formate (B1220265). nih.gov This formate is then further reduced and condensed with a second molecule of CO2 to produce glycine. nih.gov The glycine is subsequently reduced to acetyl-phosphate and then to acetyl-CoA. nih.gov Finally, the acetyl-CoA is condensed with another CO2 molecule to form pyruvate, a central metabolite that can be channeled into various biosynthetic pathways. acs.orgresearchgate.net

A key feature of the reductive glycine pathway is its reliance on ammonia (B1221849), which is involved in the conversion of 5,10-methylene-THF, CO2, and NADH to glycine. nih.govresearchgate.net The efficiency of this pathway makes it a promising target for metabolic engineering efforts aimed at sustainable bioproduction from one-carbon feedstocks like formate and CO2. acs.orgwur.nl The pathway's linear structure and limited overlap with native metabolic pathways in many microbial hosts also contribute to its attractiveness for synthetic biology applications. researchgate.net

| Step | Reactants | Products | Key Enzymes/Systems |

|---|---|---|---|

| 1 | CO2 | Formate | - |

| 2 | Formate, CO2 | Glycine | Glycine Cleavage/Synthase System acs.org |

| 3 | Glycine | Acetyl-P, Acetyl-CoA | Glycine Reductase nih.gov |

| 4 | Acetyl-CoA, CO2 | Pyruvate | - |

Modulation of Sensory Perception through Peptide Acetylation and Structure

This compound as a Probing Agent for Receptor Binding Studies

While direct studies on "this compound" as a probing agent were not found, the principles of using modified peptides to study receptor binding are well-established. The acetylation of the N-terminus (Ac-) and the presence of a C-terminal hydroxyl group (-OH) in this compound suggest its potential utility in such studies.

The acetylation of the N-terminus is a common modification that can increase the stability of a peptide by protecting it from degradation by aminopeptidases. This increased stability is advantageous in experimental settings, allowing for more reliable and reproducible binding assays.

The specific sequence, Ser-Gly, provides a simple dipeptide structure. The properties of serine and glycine can influence how the peptide interacts with a receptor. Serine's polar hydroxyl group can participate in hydrogen bonding, while glycine's flexibility allows the peptide to adopt various conformations to fit into a binding pocket.

The general approach in receptor binding studies involves using labeled or modified ligands to investigate the binding characteristics of a receptor. For instance, in studies of the glycine receptor, understanding how glycine and other molecules bind is crucial for elucidating its activation mechanism. nih.gov Similarly, at the acetylcholine (B1216132) receptor, mutations of glycine residues in the binding site have been used to probe the energetics of ligand binding and channel gating. nih.gov

Therefore, a simple, stable dipeptide like this compound could be used as a tool in several ways:

As a control or basic ligand: To establish baseline binding characteristics before testing more complex or modified peptides.

As a fragment of a larger peptide: To determine the contribution of the Ser-Gly motif to the binding of a larger, biologically active peptide.

In competitive binding assays: To compete with other ligands for binding to a receptor, thereby helping to determine the binding affinity of those ligands.

While specific examples for this compound are not available, its chemical structure makes it a plausible candidate for a probing agent in studies aimed at understanding the fundamental principles of peptide-receptor interactions.

Future Directions and Emerging Research Applications of Ac Ser Gly Oh

Rational Design of Bioactive Peptides and Peptidomimetics

The rational design of bioactive peptides is a cornerstone of modern drug discovery, aiming to create novel therapeutic agents with high specificity and efficacy. biorxiv.orgmdpi.com Bioactive peptides are typically short amino acid chains, often under 50 residues, that can exert a wide range of physiological effects, including antimicrobial, antihypertensive, and anti-inflammatory actions. mdpi.comoup.com The structure of a peptide, including its amino acid composition, sequence, and terminal modifications, dictates its biological activity. oup.com

Ac-Ser-Gly-OH serves as a fundamental scaffold that can be elaborated upon using established design principles. Key strategies in peptide optimization that could be applied to this tripeptide include:

N-terminal Modification: The existing acetyl group on this compound is a common modification. N-terminal acylation can protect peptides from degradation by aminopeptidases and influence their interaction with biological targets. rsc.org Further research could explore other acyl groups to fine-tune the peptide's properties.

Amino Acid Substitution: The serine and glycine (B1666218) residues can be systematically replaced with other natural or unnatural amino acids to enhance activity or stability. For example, incorporating D-amino acids can increase resistance to proteolysis. mdpi.com

C-terminal Modification: Amidation of the C-terminus is another common strategy to increase peptide stability and bioactivity. rsc.org

Peptidomimetic Development: To overcome the inherent limitations of peptides, such as poor metabolic stability, peptidomimetics are designed to mimic the structure and function of the native peptide. acs.orgnih.gov The this compound sequence could be used as a template to design non-peptide backbones or incorporate constrained structural elements that mimic its essential features, potentially leading to more potent and stable drug candidates. nih.govacs.orgnih.gov

Computational methods like molecular docking are instrumental in this process, allowing researchers to predict how modifications to the this compound structure would affect its binding to specific protein targets. biorxiv.orgmdpi.com

| Design Strategy | Description | Potential Impact on this compound Scaffold | Reference Example |

| N-Terminus Acylation | Capping the N-terminal amine with an acyl group. | The existing acetyl group provides a baseline for stability; other acyl groups could be tested for improved properties. | N-acetyl-PGP demonstrated bioactivity where the uncapped PGP was much less active. arvojournals.org |

| C-Terminus Amidation | Replacing the C-terminal carboxyl group with an amide. | Could increase resistance to carboxypeptidases and alter solubility and receptor interaction. | Many therapeutic peptides, like calcitonin, are amidated at the C-terminus. rsc.org |

| Amino Acid Substitution | Replacing existing amino acids with others (e.g., D-amino acids, unnatural amino acids). | Substituting Ser or Gly could introduce new functionalities, alter conformation, and increase stability. | Introduction of D-amino acids is a known strategy to stabilize secondary structures. mdpi.com |

| Peptide Cyclization | Forming a covalent bond between different parts of the peptide backbone or side chains. | While difficult for a short tripeptide, it could be applied to longer analogs derived from this compound. | Elcatonin is a cyclized analog of calcitonin with increased stability. rsc.org |

| Peptidomimetic Design | Creating molecules that mimic the 3D structure and essential functional groups of the peptide. | The Ser-Gly backbone could be replaced with a more stable, non-peptidic structure. | Potent inhibitors of N-myristoyltransferase were developed from a peptide lead. acs.orgnih.govacs.org |

Investigation of this compound in Prebiotic Chemistry and Astrobiological Contexts

Prebiotic chemistry seeks to understand the chemical origins of life by identifying plausible pathways for the formation of essential biomolecules on the early Earth. ucl.ac.uk Peptides are central to this research, but their formation in aqueous environments poses significant challenges. Recent studies have explored alternative chemistries, particularly those involving aminonitrile precursors, which are considered more prebiotically plausible. ucl.ac.ukchemrxiv.org

The synthesis of serine- and glycine-containing peptides is of particular interest. Research has demonstrated that N-capped peptide thioacids can chemoselectively ligate with aminonitriles to produce peptide structures in high yields. ucl.ac.uk A significant finding in this area was the one-pot synthesis involving the conversion of an acetylated serine nitrile (Ac-Ser-CN) precursor. This process involved thiolysis, hydrolysis, and subsequent ligation with glycine nitrile (Gly-CN) to successfully form Ac-Ser-Gly-CN, the nitrile analog of this compound. ucl.ac.uk This work provides a direct, prebiotically plausible route to the Ac-Ser-Gly backbone, suggesting such simple peptides could have existed on early Earth. ucl.ac.uknih.govacs.org

The components of this compound—acetate, serine, and glycine—are all considered to have been available in the prebiotic environment. The astrobiological context further strengthens this possibility. Astrobiology investigates the origin, evolution, and distribution of life in the universe. researchgate.netnih.gov While this compound itself has not been detected, its precursors are relevant to astrochemical studies. Aminoacetonitrile (B1212223) (glycinenitrile), a direct precursor to glycine, has been proposed as a key interstellar molecule and its formation pathways modeled. astrobiology.com The detection of glycine and other organic molecules in meteorites and cometary dust supports the hypothesis that the building blocks of life could have been delivered to Earth from extraterrestrial sources.

| Research Area | Key Findings Related to this compound | Significance | Relevant Studies |

| Prebiotic Peptide Synthesis | Demonstrated a high-yield, one-pot synthesis of Ac-Ser-Gly-CN from acetylated serine nitrile and glycine nitrile. ucl.ac.uk | Provides a plausible chemical pathway for the formation of the Ac-Ser-Gly backbone under prebiotic conditions, bypassing the challenges of direct amino acid condensation in water. | Powner Group ucl.ac.ukchemrxiv.orgnih.gov |

| Precursor Availability | The constituent parts (acetate, serine, glycine) are considered prebiotically plausible molecules. | The existence of the fundamental building blocks increases the likelihood of the formation of the tripeptide on early Earth. | General Prebiotic Chemistry nih.gov |

| Astrobiology | Chemical models predict the formation of aminoacetonitrile (glycine precursor) in interstellar hot cores. astrobiology.com | Suggests that essential building blocks for peptides like this compound could be common in the cosmos and potentially delivered to habitable planets. | Zhang et al. astrobiology.com |

Development of this compound as a Component in Biocompatible Materials

The development of biocompatible materials is critical for applications in tissue engineering, drug delivery, and medical implants. Short peptides are emerging as powerful building blocks for creating such materials, particularly self-assembling hydrogels. frontiersin.org These materials are attractive due to their high water content, biocompatibility, and tunable properties.

The structure of this compound is well-suited for this purpose. The self-assembly of peptide-based hydrogelators is often driven by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions. frontiersin.org

Hydrophobic Driver: The N-terminal acetyl group can act as a hydrophobic moiety, similar to the larger aromatic groups (like Fmoc or Nap) often used to induce self-assembly in di- and tripeptides. frontiersin.org

Hydrophilic and Flexible Backbone: The serine and glycine residues provide hydrophilicity (due to serine's hydroxyl group) and backbone flexibility. Glycine and serine are frequently used in flexible linker regions of proteins and engineered fusion proteins to ensure proper folding and domain interaction. nih.gov This combination of properties is ideal for forming the three-dimensional networks that trap water to form a hydrogel.

Furthermore, peptides containing serine and glycine have been used to functionalize surfaces to make them more biocompatible and control cellular interactions. For instance, the peptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR) has been grafted onto otherwise nonadhesive materials to promote the attachment and spreading of endothelial cells. nih.gov A self-assembling peptide nanoribbon designed for drug delivery incorporated a Ser-Gly-Ser-Gly linker segment. yonsei.ac.kr Future research could investigate the self-assembly of this compound alone or in combination with other molecules to form novel hydrogels, or its use as a surface coating to improve the biocompatibility of medical devices.

| Peptide/Sequence | Application in Biomaterials | Role of Serine/Glycine | Reference |

| Fmoc-Gly-Gly-Gly | Co-assembles to form supramolecular hydrogels. | Glycine provides a simple, flexible backbone for self-assembly driven by the Fmoc group. | mdpi.com |

| (GGGGS)n Linker | Used as a flexible linker in fusion proteins and scFv antibodies. | Provides flexibility and solubility, allowing functional domains to move independently. | nih.gov |

| Tyr-Ile-Gly-Ser-Arg (YIGSR) | Covalently grafted to surfaces to enhance cell adhesion. | The serine and glycine contribute to the specific sequence recognized by cell surface receptors (integrins). | nih.gov |

| Ser-Gly-Ser-Gly (SGSG) | Used as a linker in a self-assembling peptide nanoribbon for drug delivery. | Provides a flexible and hydrophilic linker between the functional (cRGD) and structural (β-sheet) domains. | yonsei.ac.kr |

Exploratory Studies into the Neuroprotective Properties of Serine-Glycine Peptides

There is growing interest in the therapeutic potential of amino acids and small peptides for treating neurological disorders. nih.govnih.gov While direct studies on this compound are nascent, a strong rationale for its investigation stems from the well-documented neuroprotective roles of its constituent amino acids, L-serine and glycine.

L-serine is a non-essential amino acid that plays a vital role in the central nervous system. nih.gov It serves as a precursor for other crucial molecules, including glycine and D-serine, which are both co-agonists at NMDA receptors and are critical for synaptic plasticity. nih.gov Research has shown that L-serine administration can exert neuroprotective effects through several mechanisms:

Mitigating Excitotoxicity: L-serine can activate glycine receptors, which are chloride channels. This can help prevent the excessive neuronal excitation mediated by glutamate (B1630785), a key factor in neuronal injury. nih.gov

Anti-inflammatory Effects: It can modulate the activity of microglia, the resident immune cells of the brain. nih.gov

Antioxidant Properties: L-serine has been shown to reduce oxidative stress in the brain. nih.gov

Glycine itself is an important inhibitory neurotransmitter and also functions as a neuromodulator. Its activation of glycine receptors contributes to neuroprotective effects. nih.gov The dipeptide N-Glycyl-DL-Serine has been noted for its potential neuroprotective and antioxidant properties, providing a direct link between serine-glycine peptides and this therapeutic area. ontosight.ai

Future exploratory studies on this compound would aim to determine if the tripeptide retains, enhances, or has synergistic neuroprotective activities compared to its individual components. Research would focus on its ability to cross the blood-brain barrier and its effects on neuronal cell cultures under stress conditions, such as hypoxia or glutamate exposure. nih.gov

| Molecule | Observed/Potential Neuroprotective Mechanism | Key Findings | Reference |

| L-Serine | Precursor to D-serine and glycine (NMDA receptor co-agonists). | Its deficiency is linked to severe neurological deficits. nih.gov | nih.gov |

| Activation of glycine receptors. | Alleviates neurotoxicity by preventing glutamate-induced excitatory damage. nih.gov | nih.gov | |

| Anti-inflammatory and antioxidant effects. | Reduces oxidative stress and modulates microglia activity. | nih.govnih.gov | |

| Glycine | Activation of glycine receptors. | Contributes to inhibitory neurotransmission and neuroprotection. nih.gov | nih.gov |

| N-Glycyl-DL-Serine | Potential neuroprotective and antioxidant effects. | Dipeptide is under investigation for these properties. ontosight.ai | ontosight.ai |

Q & A

Q. How to address gaps in mechanistic studies of this compound’s biological activity?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in treated cell lines to map pathways. Use CRISPR screening to identify gene knockouts that amplify/dampen activity. For understudied mechanisms, apply predictive tools like AlphaFold2 to model peptide-protein interactions and prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.